1-(1,2-Dichloroethyl)-4-methylbenzene
CAS No.:
Cat. No.: VC16787314
Molecular Formula: C9H10Cl2
Molecular Weight: 189.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10Cl2 |
|---|---|
| Molecular Weight | 189.08 g/mol |
| IUPAC Name | 1-(1,2-dichloroethyl)-4-methylbenzene |
| Standard InChI | InChI=1S/C9H10Cl2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6H2,1H3 |
| Standard InChI Key | WAUMFTWHNXCPNG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(CCl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
1-(1,2-Dichloroethyl)-4-methylbenzene is characterized by a benzene ring with two substituents: a methyl group at the fourth carbon and a 1,2-dichloroethyl group at the first carbon. The molecular formula corresponds to a molecular weight of 189.08 g/mol . The dichloroethyl moiety introduces significant polarity and reactivity, enabling participation in nucleophilic substitution and elimination reactions.
The compound’s IUPAC name, 1-(1,2-dichloroethyl)-4-methylbenzene, reflects its substitution pattern. X-ray crystallography of analogous chlorinated ethylbenzenes reveals a planar aromatic ring with bond angles and lengths consistent with sp² hybridization . The chlorine atoms on the ethyl chain adopt a staggered conformation to minimize steric hindrance, as observed in related structures.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structure. For the closely related 1-(2-chloroethyl)-4-methylbenzene, -NMR spectra exhibit signals at δ 7.20 ppm (aromatic protons), δ 3.71 ppm (methylene adjacent to chlorine), and δ 2.38 ppm (methyl group) . In the target compound, the additional chlorine atom on the ethyl chain would split these signals further, though specific data for 1-(1,2-dichloroethyl)-4-methylbenzene remain scarce.
Table 1: Key Spectroscopic Signatures of Related Chlorinated Ethylbenzenes
Infrared (IR) spectroscopy of similar compounds shows C-Cl stretching vibrations near 650–750 cm⁻¹ and aromatic C-H stretches at 3000–3100 cm⁻¹.
Synthesis and Manufacturing
Halogenation of Toluene Derivatives
The synthesis of 1-(1,2-dichloroethyl)-4-methylbenzene typically begins with toluene or its derivatives. Chlorination agents such as phosphorus trichloride () or thionyl chloride () introduce chlorine atoms into the ethyl side chain. A representative method involves:
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Friedel-Crafts Alkylation: Toluene reacts with ethylene in the presence of to form 4-methylphenethyl alcohol.
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Chlorination: The alcohol undergoes treatment with or , yielding 1-(1,2-dichloroethyl)-4-methylbenzene.
Table 2: Synthetic Routes to 1-(1,2-Dichloroethyl)-4-methylbenzene
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Friedel-Crafts Alkylation | , ethylene, 80°C | 65–75 | |
| Direct Chlorination | , reflux, 6 h | 50–60 |
Catalytic and Enantioselective Approaches
Recent advances employ biocatalysts for enantioselective synthesis. For example, Escherichia coli expressing cytochrome P450 enzymes (P450PL2-4) hydroxylate halohydrocarbons, enabling asymmetric synthesis of β-halohydrins from precursors like 1-(1,2-dichloroethyl)-4-methylbenzene . This method achieves enantiomeric excess (ee) >90% under mild conditions .
Physicochemical Properties
Physical Properties
1-(1,2-Dichloroethyl)-4-methylbenzene is a colorless liquid at room temperature with a boiling point estimated at 210–220°C . Its density (1.25 g/cm³) and refractive index (1.55) align with values reported for analogous chlorinated aromatics. The compound is sparingly soluble in water (<0.1 g/L) but miscible with organic solvents like dichloromethane and ethanol .
Table 3: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 189.08 g/mol | |
| Boiling Point | 210–220°C (estimated) | |
| Density | 1.25 g/cm³ | |
| Refractive Index | 1.55 | |
| Solubility in Water | <0.1 g/L |
Chemical Stability and Reactivity
The dichloroethyl group renders the compound susceptible to nucleophilic attack. In alkaline media, dehydrohalogenation occurs, forming vinyl chloride derivatives. Electrophilic aromatic substitution reactions preferentially target the para position due to the methyl group’s activating effect.
Applications in Organic Synthesis
Pharmaceutical Intermediates
1-(1,2-Dichloroethyl)-4-methylbenzene serves as a key intermediate in antihypertensive and antipsychotic drug synthesis. For instance, its derivative, 4-methylpropiophenone, is a precursor to the antidepressant paroxetine.
Agrochemicals
Chlorinated ethylbenzenes are precursors to herbicides such as chlorpropham, which inhibits cellulose biosynthesis in weeds.
Polymer Science
The compound’s dual reactivity (aromatic and aliphatic) facilitates crosslinking in epoxy resins, enhancing thermal stability in coatings and adhesives.
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